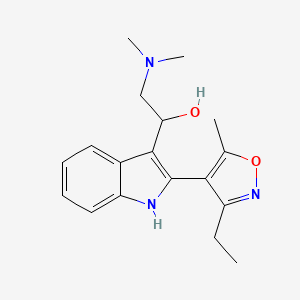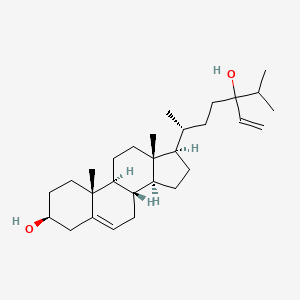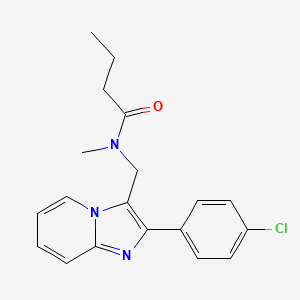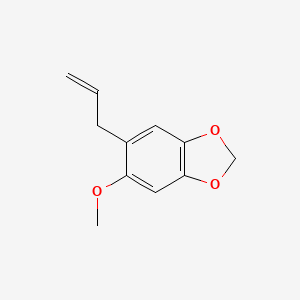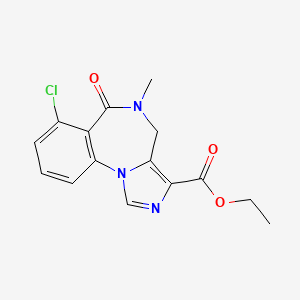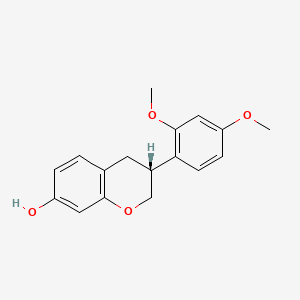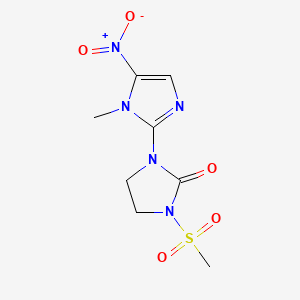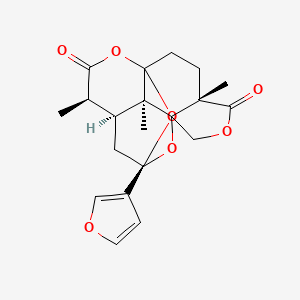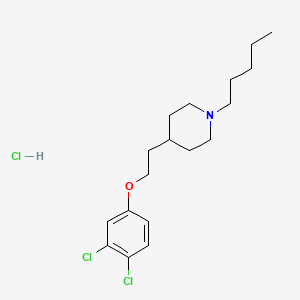
Schisantherin B
Übersicht
Beschreibung
Schisantherin B (Sch B) is a promising natural compound isolated from Schisandra chinensis. It has been documented to possess diversified pharmacokinetic properties, including antioxidant, anti-inflammation, cardioprotection, and neuroprotection .
Chemical Reactions Analysis
This compound has been reported to have large biological properties and could be a potent cure for several diseases by targeting several signaling pathways . It has been shown to increase the level of superoxide dismutase (SOD) in cells, inhibit lipid peroxidation, and reduce lactate dehydrogenase and malondialdehyde releasing reactive oxygen species therefore directly removing free radicals and playing an antioxidant role .Wissenschaftliche Forschungsanwendungen
Neuroprotektion
Schisantherin B, ein Bestandteil von Schisandra chinensis, hat sich als signifikant neuroprotektiv erwiesen . Dies macht es zu einem potenziellen Kandidaten für die Behandlung neurologischer Erkrankungen.
Hepatoprotektion
Eine der prominentesten Wirkungen von this compound sind seine hepatoprotektiven Eigenschaften . Dies erreicht es hauptsächlich durch die Reduzierung der Aktivität der intrahpatischen Ghrelintransaminase und die Verbesserung von Leberschäden .
Entzündungshemmend
This compound zeigt auch entzündungshemmende Eigenschaften . Dies könnte es bei der Behandlung verschiedener entzündlicher Erkrankungen nützlich machen.
Antioxidativ
Die antioxidativen Eigenschaften von this compound tragen zu seinen allgemeinen gesundheitlichen Vorteilen bei . Antioxidantien helfen, oxidativen Stress zu bekämpfen, der mit einer Vielzahl chronischer Krankheiten in Verbindung steht.
Antitumor
This compound hat sich als antitumoral erwiesen . Dies deutet darauf hin, dass es möglicherweise bei der Krebsbehandlung eingesetzt werden könnte.
Pharmakokinetik
Pharmakokinetische Analysen haben gezeigt, dass this compound in vivo gut resorbiert wird und sich hauptsächlich in Form eines passiven Transports im Magen-Darm-Trakt befindet . Dies ist ein wichtiger Faktor für seine Wirksamkeit als Therapeutikum.
Asthma-Behandlung
Schisandra chinensis, die this compound enthält, wurde in der Traditionellen Chinesischen Medizin zur Behandlung von Asthma eingesetzt . Dies deutet darauf hin, dass this compound potenzielle Anwendungen im Bereich der Atemwegserkrankungen haben könnte.
Gefäßgesundheit
Schisandra chinensis wurde auch zum Schutz von Nerven und Blutgefäßen eingesetzt . Dies deutet darauf hin, dass this compound potenzielle Vorteile für die Herz-Kreislauf-Gesundheit haben könnte.
Wirkmechanismus
Target of Action
Schisantherin B (STB) is a component of lignan, a class of organic compounds found in the Schisandra chinensis plant . The primary targets of STB are related to its hepatoprotective, antitumor, and neuroprotective effects . It has been shown to reduce the activity of intrahepatic ghrelin transaminase, thereby improving liver damage .
Mode of Action
STB interacts with its targets primarily through the inhibition of related enzymes and modulation of signaling pathways . For instance, it has been suggested that STB may inhibit the gene expression of pro-inflammatory factors .
Biochemical Pathways
The biochemical pathways affected by STB are diverse. It has been shown to exert hepatoprotective effects through the modulation of various signaling pathways . For instance, it has been suggested that STB may mediate ferritin autophagy in hepatic stellate cells .
Pharmacokinetics
Pharmacokinetic analysis has demonstrated that STB is well absorbed in vivo and is mainly in the form of passive transport in the gastrointestinal tract . The metabolic pathways in rats were also found to be relatively diverse .
Result of Action
The molecular and cellular effects of STB’s action are primarily seen in its hepatoprotective, antitumor, and neuroprotective effects . For instance, it has been shown to reduce the activity of intrahepatic ghrelin transaminase, thereby improving liver damage .
Action Environment
The action, efficacy, and stability of STB can be influenced by various environmental factors. For instance, its content is related to the herb’s traits, processing, storage methods, distribution, and other aspects .
Eigenschaften
IUPAC Name |
[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-RZGKOBFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58546-55-7 | |
| Record name | Schisantherin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCHISANTHERIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97ZTC185XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



